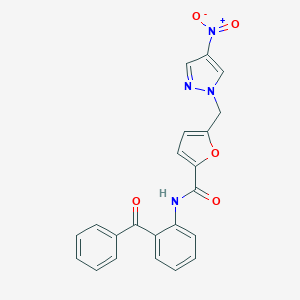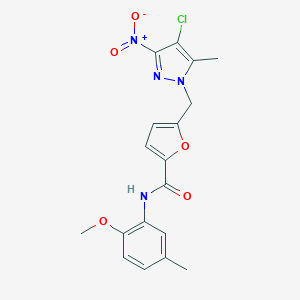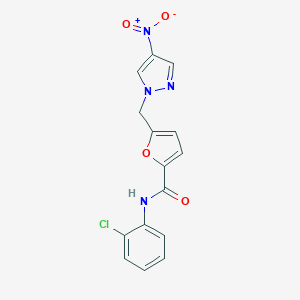![molecular formula C12H15N3OS B213870 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide, commonly known as ETP-46464, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the fight against cancer. In
Mecanismo De Acción
The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to the depletion of nucleotides and subsequent inhibition of cell proliferation.
Biochemical and Physiological Effects
ETP-46464 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETP-46464 is its specificity for DHODH, which makes it a valuable tool for studying the role of this enzyme in cancer cell proliferation. However, one limitation is that it may not be effective against all types of cancer, and its efficacy may depend on the genetic makeup of the cancer cells.
Direcciones Futuras
There are several potential future directions for ETP-46464 research. One area of interest is the development of combination therapies that include ETP-46464 and other cancer drugs. Another area of interest is the development of more potent DHODH inhibitors that may have greater efficacy against a wider range of cancer types. Additionally, further research is needed to understand the potential side effects of ETP-46464 and to develop strategies to minimize these effects.
Métodos De Síntesis
ETP-46464 is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with N-methylmorpholine N-oxide to give the final product.
Aplicaciones Científicas De Investigación
ETP-46464 has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and colon cancer.
Propiedades
Nombre del producto |
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C12H15N3OS |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-9(2)10(8-14-15)7-13-12(16)11-5-4-6-17-11/h4-6,8H,3,7H2,1-2H3,(H,13,16) |
Clave InChI |
IFWNLNVEONHJFV-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C |
SMILES canónico |
CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)


